Disenecioyldehydroretronecine
Description
Disenecioyldehydroretronecine is a pyrrolizidine alkaloid (PA) derivative characterized by a dehydroretronecine core structure esterified with two senecioyl (3-methylbut-2-enoyl) groups. PAs are naturally occurring toxins produced by plants as defense chemicals, with documented hepatotoxic, carcinogenic, and genotoxic effects in humans and livestock. The dehydroretronecine moiety is a necine base common to many PAs, and its esterification with senecioyl groups distinguishes this compound from other PA derivatives.
Properties
CAS No. |
59845-50-0 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(7R)-7-(3-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C18H23NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,7,9-10,15H,6,8,11H2,1-4H3/t15-/m1/s1 |
InChI Key |
XZUVIHKTORWSNQ-OAHLLOKOSA-N |
SMILES |
CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C |
Isomeric SMILES |
CC(=CC(=O)OCC1=C2[C@@H](CCN2C=C1)OC(=O)C=C(C)C)C |
Canonical SMILES |
CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C |
Synonyms |
disenecioyldehydro-retronecine disenecioyldehydroretro-necine disenecioyldehydroretronecine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Disenecioyldehydroretronecine with structurally related compounds:
Notes:
- 7-Cysteinyldehydroretronecine (from ) differs in its substitution pattern, replacing one senecioyl group with a cysteinyl moiety.
- lungs).
Metabolic and Toxicological Differences
- This compound : Likely undergoes hepatic oxidation to dehydropyrrolizidine intermediates, which alkylate DNA and proteins, leading to cytotoxicity.
- 7-Cysteinyldehydroretronecine : The cysteinyl group may form glutathione conjugates, enhancing detoxification via mercapturic acid pathways, as seen in other thioether-containing PAs.
- Ranitidine-related compounds (): While unrelated to PAs, nitroacetamide and hemifumarate derivatives (e.g., Ranitidine nitroacetamide) highlight the importance of functional groups in toxicity. For instance, nitro groups can generate reactive oxygen species, but this mechanism is distinct from PA toxicity.
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